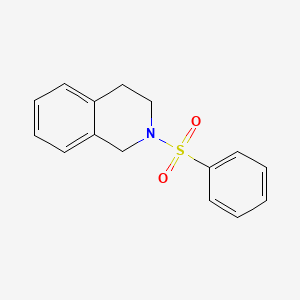
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a phenylsulfonyl group attached to the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Classical Synthesis: : One common method for synthesizing 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline involves the Pictet-Spengler reaction. This reaction typically involves the condensation of a phenylsulfonyl-substituted aldehyde with an amine under acidic conditions to form the tetrahydroisoquinoline ring system.
-
Alternative Methods: : Another approach involves the reduction of 2-(Phenylsulfonyl)-isoquinoline using hydrogenation or other reducing agents to yield the tetrahydroisoquinoline derivative.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound under controlled conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced to remove the phenylsulfonyl group, typically using strong reducing agents like lithium aluminum hydride.
-
Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfonylated tetrahydroisoquinoline.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure is similar to that of several bioactive natural products, making it a candidate for drug development.
Medicine
Medicinal chemistry research explores the potential of this compound derivatives as therapeutic agents. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)-isoquinoline: Lacks the tetrahydro ring, making it less flexible.
1,2,3,4-Tetrahydroisoquinoline: Lacks the phenylsulfonyl group, reducing its reactivity.
Phenylsulfonyl derivatives of other heterocycles: May have different reactivity and applications.
Uniqueness
2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the tetrahydroisoquinoline core and the phenylsulfonyl group. This combination imparts specific chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H15NO2S |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H15NO2S/c17-19(18,15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-9H,10-12H2 |
InChI Key |
RZJFJIXZVSQRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















